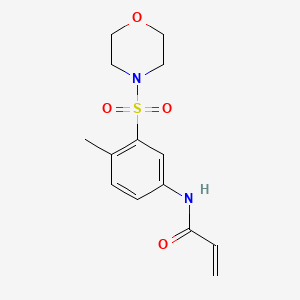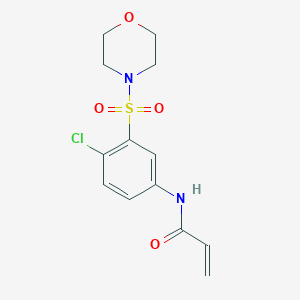![molecular formula C14H15N5 B7541727 5-methyl-N-(1-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7541727.png)
5-methyl-N-(1-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(1-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is also known as MPTP and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of MPTP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell division and proliferation. MPTP has also been found to bind to the dopamine transporter, leading to the depletion of dopamine in the brain.
Biochemical and Physiological Effects:
MPTP has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation in the body. This compound has also been found to cause neurotoxicity in the brain, leading to Parkinson's disease-like symptoms in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its biochemical and physiological effects. However, this compound is highly toxic and can pose a significant risk to researchers working with it. It also has limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on MPTP. One potential area of focus is the development of new drugs based on the structure of this compound. Researchers are also interested in exploring the potential applications of MPTP in the treatment of various diseases, including cancer, viral infections, and Parkinson's disease. Additionally, there is a need for further research into the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of MPTP involves the reaction of 5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-amine with 1-phenylethylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including N-alkylation, cyclization, and N-methylation, to yield the final product.
Applications De Recherche Scientifique
MPTP has been extensively studied for its potential applications in drug discovery. It has been found to exhibit significant activity against a range of biological targets, including kinases, receptors, and enzymes. This compound has been shown to possess anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
5-methyl-N-(1-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-10-8-13(19-14(17-10)15-9-16-19)18-11(2)12-6-4-3-5-7-12/h3-9,11,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYJYPOJLQVSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)
![Methyl 2-[methyl(pyridine-2-carbonyl)amino]acetate](/img/structure/B7541679.png)

![Ethyl 5-[(1,1-dioxothiolane-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B7541690.png)
![Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7541696.png)




![4-[[2-(Cyclopropylamino)-2-oxoethyl]sulfamoyl]benzoic acid](/img/structure/B7541747.png)
